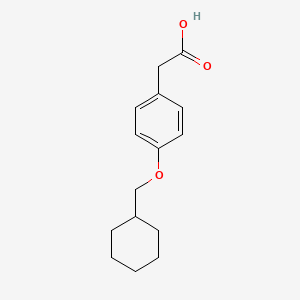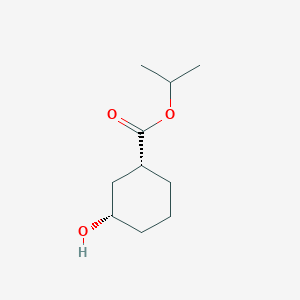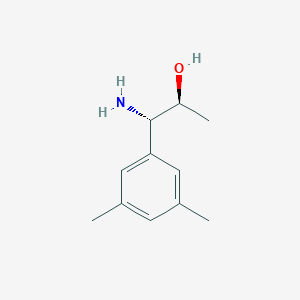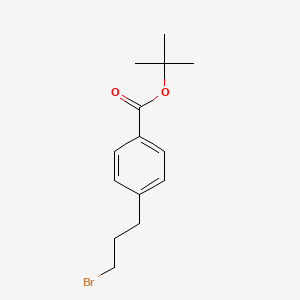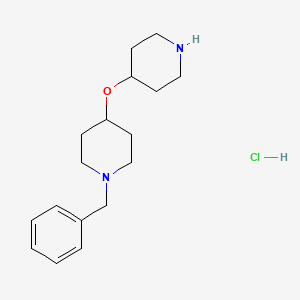
1-Benzyl-4-piperidin-4-yloxypiperidine;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Benzyl-4-piperidin-4-yloxypiperidine;hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their wide range of applications in medicinal chemistry, particularly in the synthesis of pharmaceutical compounds. This compound is characterized by the presence of a piperidine ring, which is a six-membered heterocyclic structure containing one nitrogen atom.
Vorbereitungsmethoden
The synthesis of 1-Benzyl-4-piperidin-4-yloxypiperidine;hydrochloride typically involves the reaction of 1-benzyl-4-piperidone with appropriate reagents under controlled conditions. One common method involves the reduction of 1-benzyl-4-piperidone using sodium borohydride (NaBH4) in the presence of ethanol. The reaction mixture is then subjected to hydrochloric acid to obtain the hydrochloride salt of the compound .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
1-Benzyl-4-piperidin-4-yloxypiperidine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to produce alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, where halogenated derivatives can be synthesized using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or acids, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
1-Benzyl-4-piperidin-4-yloxypiperidine;hydrochloride has several scientific research applications:
Chemistry: It serves as a building block in the synthesis of various heterocyclic compounds and pharmaceutical intermediates.
Biology: The compound is used in the study of biological pathways and mechanisms, particularly in the context of neurotransmitter systems.
Medicine: It is investigated for its potential therapeutic effects, including its role as a precursor in the synthesis of drugs targeting neurological disorders.
Industry: The compound is utilized in the development of new materials and chemical processes, including catalysis and polymerization.
Wirkmechanismus
The mechanism of action of 1-Benzyl-4-piperidin-4-yloxypiperidine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at certain receptors, influencing neurotransmitter release and uptake. The piperidine ring structure allows it to interact with various enzymes and receptors, modulating their activity and leading to physiological effects.
Vergleich Mit ähnlichen Verbindungen
1-Benzyl-4-piperidin-4-yloxypiperidine;hydrochloride can be compared with other piperidine derivatives such as:
1-Benzyl-4-piperidone: A precursor in the synthesis of the compound, known for its use in medicinal chemistry.
4-Hydroxypiperidine: Another piperidine derivative with applications in the synthesis of pharmaceuticals and chemical intermediates.
N-Benzylpiperidine: A compound with similar structural features, used in the study of neurotransmitter systems and drug development.
The uniqueness of this compound lies in its specific chemical structure and the resulting properties, which make it valuable for various scientific and industrial applications.
Eigenschaften
Molekularformel |
C17H27ClN2O |
|---|---|
Molekulargewicht |
310.9 g/mol |
IUPAC-Name |
1-benzyl-4-piperidin-4-yloxypiperidine;hydrochloride |
InChI |
InChI=1S/C17H26N2O.ClH/c1-2-4-15(5-3-1)14-19-12-8-17(9-13-19)20-16-6-10-18-11-7-16;/h1-5,16-18H,6-14H2;1H |
InChI-Schlüssel |
JSNDXYHZDDZHTC-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNCCC1OC2CCN(CC2)CC3=CC=CC=C3.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


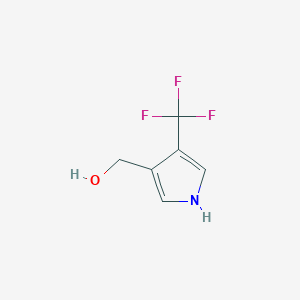
![6-Formylimidazo[1,2-A]pyridine-3-carbonitrile](/img/structure/B13035548.png)
![(1R,2R)-1-Amino-1-[2-chloro-5-(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B13035565.png)
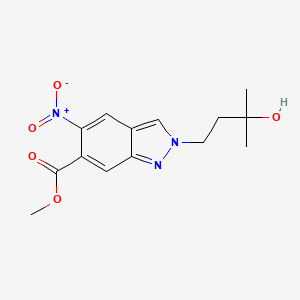
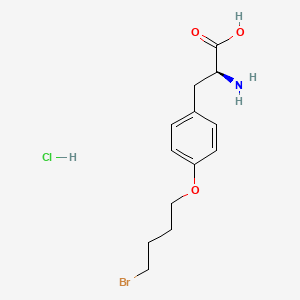
![4,4,5,5-Tetramethyl-2-[(3-nitrophenyl)methyl]-1,3,2-dioxaborolane](/img/structure/B13035588.png)
![2-nitro-4H-thieno[3,2-b]pyrrole-5-carboxylicacid](/img/structure/B13035595.png)
![1,1''-Biferrocene, 2,2''-bis[(4S)-4,5-dihydro-4-(1-methylethyl)-2-oxazolyl]-, (2S,2''S)-(9CI)](/img/structure/B13035600.png)
